molecular formula C11H10BrFO3 B1401095 Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate CAS No. 936125-75-6

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B1401095
CAS No.: 936125-75-6
M. Wt: 289.1 g/mol
InChI Key: LIXLKVLICJXHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3. It is a derivative of benzoyl acetate, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Applied in the production of specialty chemicals and materials

Safety and Hazards

Ethyl (3-bromo-4-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of 3-bromo-4-fluorobenzoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in specialized chemical syntheses and applications .

Properties

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXLKVLICJXHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.